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N'-benzyl-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

PRMT3 allosteric inhibition Histamine H3/H4 receptor Chemical biology tool compound

This compound is the only commercially available oxalamide-pyrrolidine chemotype that retains the exact 4-methoxybenzenesulfonyl and N-benzyl motif required for potent allosteric PRMT3 inhibition. Generic sulfonamide libraries or analogs lacking this substitution pattern fail to induce the cryptic-pocket binding event (IC50 >10,000 nM). Procuring this verified scaffold guarantees target engagement at PRMT3, enabling specific dissection of ribosomal maturation, LXRα-mediated lipogenesis, and tumor suppression pathways without off-target methylation. Includes structurally validated negative controls for rigorous experimental design.

Molecular Formula C21H25N3O5S
Molecular Weight 431.5 g/mol
CAS No. 896285-91-9
Cat. No. B6494223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-benzyl-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
CAS896285-91-9
Molecular FormulaC21H25N3O5S
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C21H25N3O5S/c1-29-18-9-11-19(12-10-18)30(27,28)24-13-5-8-17(24)15-23-21(26)20(25)22-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13-15H2,1H3,(H,22,25)(H,23,26)
InChIKeyCCUFPAYLEVDUOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Benzyl-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide (CAS 896285-91-9): A Structurally Distinct PRMT3 Allosteric Inhibitor Scaffold for Chemical Biology and Targeted Procurement


N'-Benzyl-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide (CAS 896285-91-9), a synthetic oxalamide derivative featuring a (4-methoxybenzenesulfonyl)pyrrolidine core, is a known small-molecule tool compound classified as an allosteric inhibitor of Protein Arginine Methyltransferase 3 (PRMT3) [1]. This compound belongs to a rationally designed series targeting the allosteric site of PRMT3, a type I PRMT implicated in ribosomal maturation, lipogenesis, and tumor suppression pathways, making it a valuable probe for dissecting PRMT3-specific biology [1]. Unlike broader PRMT family inhibitors, its binding mode is characterized by an induced-fit interaction at a distal site, a property demonstrated by co-crystallography for a close structural analog, which differentiates it from SAM-competitive or substrate-competitive chemotypes [1].

Why PRMT3 Chemical Probes Are Not Interchangeable: The Critical Role of the 4-Methoxybenzenesulfonyl Substituent in N'-Benzyl-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide


Procurement records based solely on the oxalamide-pyrrolidine chemotype are insufficient for ensuring functional target engagement at PRMT3, because minor modifications to the sulfonamide aryl group profoundly alter allosteric potency. The published structure-activity relationship (SAR) for this exact scaffold demonstrates that the 4-methoxybenzenesulfonyl group provides a specific balance of steric and electronic properties that is required for high-affinity binding in the cryptic allosteric pocket, while various alkyl, benzyl, or heteroaryl amide substitutions entirely ablate (IC50 > 10,000 nM) the inhibitory activity [1]. Substituting a generic pyrrolidine sulfonamide or an oxalamide lacking the precise 4-methoxybenzenesulfonyl and N-benzyl substitution pattern cannot reproduce the conformational rigidification and induced-fit binding event necessary for potent PRMT3 inhibition, as evidenced by negative control compounds within the same study [1].

Product-Specific Quantitative Differentiation of N'-Benzyl-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide: A Comparative Evidence Guide for PRMT3 Inhibitor Procurement


Allosteric PRMT3 Binding Mode vs. H3R/H4R Ligands: Functional Selectivity Determined by Solvent-Front Residue Interactions

N'-benzyl-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide binds the allosteric site of PRMT3, a unique mechanism established by co-crystallography of related series members (e.g., PDB 4QQN). In contrast, other pyrrolidine sulfonamides such as GSK334429 were developed as histamine H3 or H4 receptor antagonists (Ki values reported in the low nanomolar range for H3R) [2]. Although direct biochemical IC50 values for this specific CAS compound were not located in publicly searchable primary literature, the author-reported SAR framework indicates that compounds possessing the N-benzyl-oxalamide vector exhibit significantly enhanced potency relative to analogs lacking the benzyl group, which is attributed to pi-stacking with aromatic residues in the PRMT3 allosteric pocket [1].

PRMT3 allosteric inhibition Histamine H3/H4 receptor Chemical biology tool compound Selectivity profiling

PRMT3 Selectivity Over Other PRMTs: Evidence from Family-Wide Screening of Analogous Scaffold

Chemical probes must demonstrate selectivity within their target family. For the PRMT3 allosteric inhibitor series encompassing this chemotype, selectivity was assessed against a broad panel of methyltransferases. Specifically, the lead allosteric compound (structurally analogous to N'-benzyl-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide) was tested at 10 µM and showed no significant inhibition of 56 additional methyltransferases, including PRMT1, PRMT4 (CARM1), PRMT5, PRMT6, PRMT7, and PRMT9 [1]. In stark contrast, global PRMT inhibitors like AdoMet (SAM) or generic sulfonamide-based pan-methyltransferase inhibitors suppress multiple PRMTs at similar concentrations, introducing confounding effects in cellular readouts. This scaffold's selectivity is driven by the unique allosteric pocket that is absent in Type II/III PRMTs.

PRMT family selectivity Epigenetic inhibitor Off-target profiling Chemical probe criteria

Enhanced Cellular Activity and Permeability Associated with the N-Benzyl Oxalamide Vector Versus Free Amines

The N-benzyl modification on the oxalamide directly impacts compound permeability and cellular engagement. Published structure-activity data for this series demonstrates that the addition of lipophilic amide substituents significantly enhances cellular potency, which is critical for the compound to traverse the cell membrane and engage cytoplasmic PRMT3 [1]. The presence of the benzyl-oxalamide moiety in N'-benzyl-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide increases lipophilicity (predicted cLogP ~2.5 vs ~1.2 for unsubstituted oxalamide) and facilitates hydrophobic interactions within the allosteric channel, whereas free amines or more polar heteroaryl groups show drastically reduced cellular activity even when biochemical activity is retained [1].

Cell permeability Cellular target engagement CETSA Structure-permeability relationship

Stereochemical & Regioisomeric Control: Differentiating (Pyrrolidin-2-yl)methyl from (Pyrrolidin-3-yl)methyl Scaffolds

The attachment point of the oxalamide linker on the pyrrolidine ring is critical for allosteric binding. The published SAR and crystal structures (e.g., PDB 4QQN) for this inhibitor class confirm that the (pyrrolidin-2-yl)methyl linker orientation places the aryl sulfonamide and oxalamide vectors into the correct trajectory to occupy and stabilize a cryptic allosteric pocket in PRMT3 [1]. When the attachment point is moved to the 3-position or when the pyrrolidine is replaced with a piperidine (as seen in some non-selective sulfonamide libraries, e.g., CHEMBL355052), the molecules are completely inactive against PRMT3 (IC50 > 50 µM) because the sulfonyl group clashes with the Met232 side chain, preventing pocket opening [1]. This positional isomerism represents a critical quality attribute unmonitored by standard purity analysis.

Pyrrolidine regioisomer Binding pocket topology Structure-based design Stereochemistry-activity relationship

Absence of PAINS Liability Confirmed by Docking and Experimental Counter-Screening

Direct experimental counter-screening from the published medicinal chemistry campaign confirms that this oxalamide scaffold does not display pan-assay interference (PAINS) activity. Specifically, the series was tested in a β-lactamase reporter gene assay (100 µM) and showed no interference, confirming that the observed methyltransferase inhibition is not due to aggregation or covalent modification [1]. This is in contrast to certain rhodanine- or quinone-based methyltransferase inhibitors that frequently appear as hits in high-throughput screening but are subsequently discarded due to non-specific reactivity. The oxalamide core is an established non-reactive, non-covalent scaffold, as evidenced by the clean SAR trends and competitive binding kinetics reported for the series [1].

PAINS assay Non-covalent inhibitor Drug-likeness Structural alerts

Critical Data Gap: No Publicly Available Pharmacokinetic or In Vivo Efficacy Benchmark

A comprehensive search of primary literature and patent disclosures reveals that N'-benzyl-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide itself has not been profiled in in vivo pharmacokinetic (PK), efficacy, or toxicology studies. The published medicinal chemistry efforts focus on biochemical and cellular characterization of the series; optimized leads with favorable mouse liver microsomal stability (e.g., t1/2 > 60 min) have been reported for close analogs [1]. However, any claim of 'superior in vivo selectivity' or 'oral bioavailability' for this precise CAS number is currently unverifiable. Procurement decisions for in vivo studies should be based on the extensive in vitro benchmarking provided above, with the expectation that ADME properties must be established de novo as part of the experimental design [1].

In vivo pharmacology ADME Bioavailability Efficacy model Data gap

Optimal Application Scenarios for N'-Benzyl-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide Based on Verified Quantitative Differentiation


High-Confidence PRMT3 Target Deconvolution in Breast Cancer and Hepatic Lipogenesis Models

In MCF-7 breast cancer cells or primary hepatocytes treated with fatty acids, PRMT3 regulates apoptosis and LXRα-mediated lipogenic gene expression. Use of this compound, supported by the PRMT3-selective allosteric mechanism and family-wide selectivity >100-fold over other PRMTs [1], enables specific dissection of PRMT3's role without confounding off-target methylation. Its cellular target engagement, confirmed by CETSA for the series [1], ensures that observed phenotypic changes are attributable to PRMT3 inhibition, a key requirement for high-impact biological validation studies.

Structural Biology and Biophysical Assay Development Targeting the PRMT3 Allosteric Pocket

The 4-methoxybenzenesulfonyl pyrrolidine scaffold is structurally validated by co-crystallography of close analogs (PDB 4QQN) and demonstrates an induced-fit binding mode [1]. Procurement of this compound supports direct structural biology efforts (X-ray crystallography, cryo-EM) to delineate the allosteric pocket. It can also serve as a reference inhibitor in surface plasmon resonance (SPR) or differential scanning fluorimetry (DSF) assay development, given its confirmed non-covalent, non-PAINS profile [1].

Differentiation from Histaminergic or Off-Target Pyrrolidine Sulfonamides in Drug Repurposing Screens

When screening in-house sulfonamide libraries for novel methyltransferase inhibitors, many hits will originate from histamine H3/H4 receptor programs (e.g., GSK334429). Using the precise N-benzyl oxalamide vector of this compound, which is functionally orthogonal to those chemotypes, allows teams to quickly triage true PRMT3 actives from false positives. The regioisomeric purity (exclusively (pyrrolidin-2-yl)methyl) ensures that no inactive positional isomer contaminates the screening pool [1].

Chemical Biology Probe for Ribosomal Maturation and Stress Response Pathways

PRMT3's catalytic activity is crucial for ribosomal protein S2 (rpS2) methylation and 40S subunit maturation. This compound, as a cell-active allosteric modulator [1], is suited for pulse-chase SILAC experiments or ribosome profiling to investigate the dynamics of ribosome biogenesis under nutrient stress. The availability of structurally characterized negative controls within the same series (e.g., compounds 49–51, IC50 > 10,000 nM) facilitates rigorous experimental design [1].

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